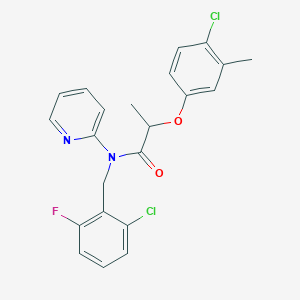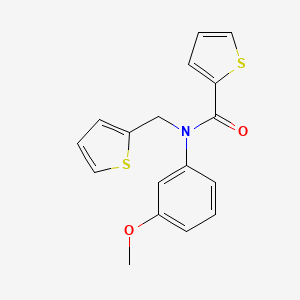![molecular formula C23H17BrN4O2 B11331528 5-(3-bromophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331528.png)
5-(3-bromophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a pyrrolopyrimidine core substituted with a bromophenyl group and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has shown potential as an inhibitor of various enzymes and receptors. It is being investigated for its anticancer, antiviral, and antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or photonic properties. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pyrrolopyrimidine core can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its combination of a bromophenyl group and a quinoline moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H17BrN4O2 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-1,3-dimethyl-6-quinolin-3-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17BrN4O2/c1-26-19-13-28(17-11-14-6-3-4-9-18(14)25-12-17)21(15-7-5-8-16(24)10-15)20(19)22(29)27(2)23(26)30/h3-13H,1-2H3 |
Clave InChI |
UDTFHLPFQYGNMX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C4=CC5=CC=CC=C5N=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331448.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B11331452.png)
![8,10-bis(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11331459.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331467.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331476.png)
![2-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11331493.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B11331497.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11331501.png)



![4-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11331537.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B11331538.png)

